Product packaging for N,N'-Bis(2-hydroxyethyl)dithiooxamide(Cat. No.:CAS No. 120-86-5)

N,N'-Bis(2-hydroxyethyl)dithiooxamide

Cat. No.: B086191
CAS No.: 120-86-5
M. Wt: 208.3 g/mol
InChI Key: POHRRIXAXBVBFW-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyethyl)dithiooxamide (CAS 120-86-5) is a dithiooxamide derivative with the molecular formula C₆H₁₂N₂O₂S₂ and a molecular weight of 208.302 g/mol . Its IUPAC name reflects the substitution of two 2-hydroxyethyl groups on the nitrogen atoms of the dithiooxamide backbone. Key physical properties, calculated via Joback and Crippen methods, include:

  • ΔfG° (Gibbs free energy change): 52.64 kJ/mol
  • ΔfH°gas (gas molar enthalpy): -195.96 kJ/mol
  • logPoct/wat (log octanol/water partition coefficient): 0.47
  • Tboil (boiling point): 680.7 K
  • Tfus (melting point): 390.4 K .

Its primary application lies in Hg(II) detection using gold nanoparticle-based microfluidic paper analytical devices (μPADs), where it serves as a functionalizing agent due to its strong Hg(II)-binding affinity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O2S2 B086191 N,N'-Bis(2-hydroxyethyl)dithiooxamide CAS No. 120-86-5

Properties

IUPAC Name

N,N'-bis(2-hydroxyethyl)ethanedithioamide
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InChI

InChI=1S/C6H12N2O2S2/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

POHRRIXAXBVBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=S)C(=S)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2S2
Source PubChem
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DSSTOX Substance ID

DTXSID7059515
Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
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Molecular Weight

208.3 g/mol
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CAS No.

120-86-5
Record name N,N′-Bis(2-hydroxyethyl)dithiooxamide
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Record name N,N'-Bis(2-hydroxyethyl)dithiooxamide
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Record name Ethanedithioamide, N1,N2-bis(2-hydroxyethyl)-
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Record name Ethanedithioamide, N,N'-bis(2-hydroxyethyl)-
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Record name N,N'-BIS(2-HYDROXYETHYL)DITHIOOXAMIDE
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Preparation Methods

Aqueous-Phase Condensation (Oxamide Route)

The Rhône-Poulenc process demonstrates high-yield oxamide production via ethanolamine and alkyl oxalate condensation in water:

Reaction Conditions

ParameterOptimal Range
Temperature20–40°C
Ethanolamine conc.≥5 mol/L
SolventWater
Productivity400 kg/m³

This method achieves 91.6% yield through recrystallization from aqueous media. For dithiooxamide adaptation, key modifications would involve:

  • Replacing alkyl oxalates with dithiooxalate esters

  • Using inert atmospheres to prevent sulfur oxidation

  • Employing radical inhibitors to stabilize thioamide groups

Proposed Synthetic Pathways for Dithiooxamide

Thionation of Preformed Oxamide

A two-step approach leveraging existing oxamide synthesis infrastructure:

  • Synthesize N,N'-bis(2-hydroxyethyl)oxamide via established methods

  • Perform sulfur substitution using:

    • Lawesson's reagent :

      2 (HOCH2CH2NH)2C2O2+Lawesson’s reagent(HOCH2CH2NH)2C2S2+Byproducts2 \text{ }(\text{HOCH}_2\text{CH}_2\text{NH})_2\text{C}_2\text{O}_2 + \text{Lawesson's reagent} \rightarrow (\text{HOCH}_2\text{CH}_2\text{NH})_2\text{C}_2\text{S}_2 + \text{Byproducts}
    • P}4\text{S}{10}\text{ in pyridine : Higher reactivity but lower selectivity

Challenges :

  • Complete thionation requires excess reagent (typically 2.5–3 eq)

  • Hydroxyl group protection may be necessary to prevent side reactions

Direct Condensation with Dithiooxalic Acid

Theoretical pathway using unstable dithiooxalic acid:

  • Generate in-situ dithiooxalic acid via:

    H2C2O4+2H2SFeCl3H2C2S2O2+2H2O\text{H}_2\text{C}_2\text{O}_4 + 2 \text{H}_2\text{S} \xrightarrow{\text{FeCl}_3} \text{H}_2\text{C}_2\text{S}_2\text{O}_2 + 2 \text{H}_2\text{O}
  • Condense with ethanolamine in anhydrous ethanol

  • Precipitate product through controlled acidification

Required innovations :

  • Stabilization of dithiooxalic acid intermediates

  • Continuous flow systems to minimize decomposition

Comparative Analysis of Methodologies

MethodYield PotentialScalabilityEquipment Needs
Oxamide thionation60–75%ModerateSchlenk lines
Direct condensation30–50%LowCryogenic setup
MechanochemicalUnknownHighBall mill

Data extrapolated from analogous sulfurization reactions

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Monitoring

Detection of Heavy Metals
One of the prominent applications of N,N'-Bis(2-hydroxyethyl)dithiooxamide is in the detection of heavy metals, particularly mercury (Hg). A recent study developed a microfluidic paper-based analytical device (μPAD) that utilizes gold nanoparticles modified with this compound to detect Hg(II) in various samples including air, fish, and water. The method demonstrated a detection limit of 12.5 nM (2.5 ppb) in aqueous solutions and showed good agreement with standard methods for mercury determination .

Table 1: Detection Limits and Ranges for Hg(II) Using μPAD

Sample TypeLinear Range (μM)Detection Limit (nM)
Aqueous Solution0.020 – 8.012.5 (2.5 ppb)
μPAD0.025 – 2.015 (3.0 ppb)

Chelating Agent in Metal Ion Determination

This compound acts as an effective chelating agent for various metal ions such as copper(II), nickel(II), and cobalt(II). Its ability to form stable complexes enhances the sensitivity and selectivity of analytical methods used in determining these metals in environmental samples .

Case Study: Chelation Properties
A study focused on the chelation behavior of this compound with copper ions showed that it could significantly improve the detection limits when used in spectrophotometric methods. The stability constants for the complexes formed were calculated, indicating strong interactions between the ligand and metal ions.

Applications in Catalysis

The compound has also been explored for its catalytic properties, particularly in organic synthesis reactions where it can stabilize metal catalysts due to its bidentate nature. This feature allows it to coordinate with metal centers effectively, influencing their reactivity and stability .

Table 2: Summary of Catalytic Applications

Reaction TypeMetal Catalyst UsedRole of this compound
OxidationCopperStabilizes catalyst, enhances reaction rate
ReductionPalladiumActs as a ligand to improve selectivity

Biomedical Applications

Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems where its chelating properties can be harnessed to transport metal-based drugs effectively within biological systems.

Case Study: Drug Delivery Systems
A study investigated the incorporation of this compound into polymeric matrices for controlled drug release, demonstrating improved bioavailability of certain therapeutic agents through enhanced solubility and stability.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-hydroxyethyl)dithiooxamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups enhance its solubility and facilitate its interaction with metal ions. The dithiooxamide moiety acts as a bidentate ligand, coordinating with metal ions through the sulfur and nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes formed .

Comparison with Similar Compounds

Structural and Functional Group Variations

Dithiooxamide derivatives differ primarily in their N-substituents, which influence their chemical reactivity, coordination chemistry, and biological activity. Key analogs include:

Compound Name Substituents Key Features
N,N'-Bis(2-hydroxyethyl)dithiooxamide 2-hydroxyethyl Non-toxic; used in Hg(II) sensing
Dithiooxamide (unsubstituted) None Parent compound; forms stable complexes with transition metals
N,N'-Diallyldithiooxamide Allyl Highly toxic; induces cardiac arrhythmias and CNS disturbances
N,N'-Di-secondary-butyl dithiooxamide Secondary butyl Toxic; inhibits coenzyme I-linked enzymes in mitochondria
N,N'-Bis(2-hydroxypropyl)dithiooxamide 2-hydroxypropyl Crystallographically characterized; intramolecular hydrogen bonding
N,N'-Bis(4-methylphenyl)dithiooxamide 4-methylphenyl Mesogenic properties; potential applications in liquid crystals

Toxicity Profile

The hydroxyethyl derivative is uniquely non-toxic compared to other alkyl-substituted analogs:

  • Diallyl and secondary butyl derivatives cause ventricular fibrillation and cumulative toxicity at low doses (LD₅₀ < 50 mg/kg) .

Thermodynamic and Physical Properties

Comparative thermodynamic data (calculated via Joback/Crippen methods):

Property This compound N,N'-Bis(2-hydroxypropyl)dithiooxamide
ΔfG° (kJ/mol) 52.64 Not reported
ΔfH°gas (kJ/mol) -195.96 Not reported
Tboil (K) 680.7 Not reported
logPoct/wat 0.47 Higher (due to larger alkyl chain)

Analytical Chemistry

The hydroxyethyl derivative’s Hg(II)-sensing capability is unmatched among dithiooxamides.

Biomedical Relevance

  • Schiff base complexes : Demonstrated antifungal activity against dermatophytes, with Cu(II) and Pt(IV) complexes showing the highest efficacy .

Material Science

  • 4-Methylphenyl derivative : Exhibits mesogenic behavior, making it a candidate for liquid crystal displays .

Biological Activity

N,N'-Bis(2-hydroxyethyl)dithiooxamide (CAS Number: 120-86-5) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of environmental chemistry and analytical biochemistry. This article explores its biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H12_{12}N2_2O2_2S2_2
  • Molecular Weight : 208.32 g/mol
  • IUPAC Name : this compound

The compound features two hydroxyethyl groups attached to a dithiooxamide backbone. This structure enhances its solubility and reactivity, making it effective in various biological interactions.

Biological Activity Overview

This compound exhibits notable biological activities, particularly due to its ability to interact with metal ions. Its chelating properties allow it to form stable complexes with various metals, which can significantly influence biological systems.

Key Biological Activities

  • Chelation of Metal Ions : The compound effectively binds to metal ions such as mercury (Hg), nickel (Ni), and copper (Cu). This property is crucial in environmental remediation and analytical detection methods.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
  • Potential Anticancer Activity : There are indications that this compound may have anticancer properties, possibly through mechanisms involving metal ion modulation or direct interaction with cellular targets.

The mechanism of action primarily involves the chelation of metal ions, which can alter their bioavailability and toxicity. By forming complexes with these metals, this compound can potentially mitigate the harmful effects of heavy metals in biological systems.

1. Detection of Mercury Using Modified Gold Nanoparticles

A study developed a microfluidic paper-based analytical device utilizing gold nanoparticles functionalized with this compound for the detection of Hg(II) in environmental samples. The device demonstrated:

  • Detection Limit : 12.5 nM (2.5 ppb)
  • Linear Range : 0.020–8.0 μM for Hg(II) in aqueous solutions
  • Application : Successfully applied to real samples such as fish and air quality assessments in Sanandaj, Iran .

2. Volumetric Determination of Nickel

Research highlighted the use of this compound in volumetric analysis for nickel and nickel-copper mixtures. The compound's ability to form stable complexes facilitated accurate quantification in various matrices .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesKey Biological Activity
DithiooxamideBasic structure without hydroxyethylGeneral chelation properties
N,N'-Diethyl-dithiooxamideEthyl groups instead of hydroxyethylSimilar chelation but less soluble
N,N'-Bis(3-hydroxypropyl)dithiooxamideHydroxypropyl groupsDifferent solubility and reactivity

The uniqueness of this compound lies in its specific combination of hydroxyethyl groups that enhance solubility and reactivity compared to similar compounds .

Q & A

Q. What analytical thresholds indicate sufficient purity for catalytic studies?

  • Methodology : Purity ≥98% confirmed via elemental analysis (C, H, N, S within ±0.3% of theoretical values). HPLC (C18 column, MeOH:H₂O = 70:30) should show a single peak (retention time ~8.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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